Studies have investigated the potential role of N,N-DMPEA in various neurochemical processes, including the modulation of dopamine and norepinephrine signaling in the brain []. These studies suggest that N,N-DMPEA may interact with receptors and transporters involved in these neurotransmitter systems, potentially affecting processes like learning, memory, and reward seeking [, ].
Researchers have compared N,N-DMPEA to other phenethylamines, such as amphetamine and methamphetamine, to understand its relative effects and potential mechanisms of action []. These comparisons provide insights into the structure-activity relationships within the phenethylamine class and may help identify potential therapeutic targets for various neurological disorders [].
N,N-DMPEA can be detected in biological samples, and its presence may be relevant in forensic investigations involving the use of illegal substances []. This application relies on the ability to distinguish N,N-DMPEA from other structurally similar compounds, highlighting the importance of specific analytical techniques for accurate identification [].
Phenethylamine, N,N-dimethyl-, hydrochloride is a chemical compound classified as a substituted phenethylamine. It is commonly known as N,N-dimethylphenethylamine hydrochloride and has the molecular formula C₁₀H₁₆ClN. This compound is an alkaloid that was first isolated from the orchid Eria jarensis and is noted for its sweet, fishy aroma. It is primarily utilized as a flavoring agent in various food products, including cereals, dairy items, fish, fruits, and meats. Additionally, it is found in dietary supplements marketed for bodybuilding and pre-workout enhancement due to purported stimulant effects .
Research indicates that Phenethylamine, N,N-dimethyl-, hydrochloride exhibits biological activity by acting as a ligand for several receptors in the body:
The synthesis of Phenethylamine, N,N-dimethyl-, hydrochloride can be achieved through various methods:
These methods yield the hydrochloride salt form by reacting with hydrochloric acid during or after synthesis.
Phenethylamine, N,N-dimethyl-, hydrochloride has several applications across different fields:
Studies on Phenethylamine, N,N-dimethyl-, hydrochloride have focused on its interactions with various biological systems:
Phenethylamine, N,N-dimethyl-, hydrochloride shares structural similarities with other compounds in the phenethylamine class. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methamphetamine | C₁₀H₁₅N | A potent central nervous system stimulant. |
| Phenethylamine | C₈H₁₁N | Baseline structure without additional methyl groups. |
| 2-Amino-5-methylphenol | C₉H₁₃N | Used primarily in dye synthesis; less psychoactive. |
| 4-Methylphenethylamine | C₉H₁₃N | Known for stimulant effects but less potent than methamphetamine. |
Phenethylamine, N,N-dimethyl-, hydrochloride is unique due to its specific methylation pattern on the nitrogen atom, which distinguishes it from methamphetamine while retaining some structural similarities that influence its biological activity.
Catalytic hydrogenation is a cornerstone for synthesizing tertiary amines such as N,N-dimethylphenethylamine. Key strategies involve the reduction of nitriles or imines using noble metal catalysts under hydrogen gas. For example:
Table 1. Catalyst Performance in Tertiary Amine Synthesis
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd/C | Phenylacetonitrile | 60 | 1 | 95 | 88 |
| Rh/C | Benzyl cyanide | 80 | 10 | 82 | 75 |
| Raney Co | 3-Phenylpropionitrile | 120 | 150 | 89 | 94 |
The choice of solvent (e.g., cyclohexane) and ammonia concentration critically influences selectivity by stabilizing imine intermediates.
Stereoselective synthesis of N,N-dimethylphenethylamine derivatives relies on chiral catalysts or auxiliaries:
Key Advancements:
Mechanochemistry offers a sustainable route to crystallize N,N-dimethylphenethylamine hydrochloride without solvents:
Table 2. Mechanochemical Crystallization Conditions
| Method | Additive | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dry Grinding | None | 30 | 88 | 92 |
| LAG | Ethanol | 20 | 95 | 99 |
| Cryo-Milling | Liquid N₂ | 15 | 90 | 97 |
Advantages:
Phenethylamine, N,N-dimethyl-, hydrochloride demonstrates significant pharmacological activity at the human Trace Amine-Associated Receptor 1, functioning as a partial agonist with measurable potency and efficacy parameters [1]. The compound exhibits an effective concentration for fifty percent activation of 21 micromolar and a maximum efficacy of 64 percent relative to the endogenous agonist phenethylamine [1]. This represents a 2.4-fold reduction in potency compared to the parent phenethylamine compound, which demonstrates an effective concentration for fifty percent activation of 8.8 micromolar and maximum efficacy of 97 percent [1].
The molecular basis of Trace Amine-Associated Receptor 1 activation by phenethylamine, N,N-dimethyl-, hydrochloride involves specific binding interactions within the receptor's orthosteric site [3]. Recent crystallographic studies have revealed that the human Trace Amine-Associated Receptor 1 adopts a G-protein coupled receptor conformation when complexed with G-alpha-s heterotrimers, providing structural insights into the activation mechanism [3]. The N,N-dimethylation pattern of phenethylamine, N,N-dimethyl-, hydrochloride influences its binding affinity and subsequent receptor activation through altered electrostatic interactions with key residues in the binding pocket [3].
Comparative structure-activity relationship analysis demonstrates that phenethylamine derivatives generally bind more strongly to Trace Amine-Associated Receptor 1 than their corresponding amphetamine analogs [21]. Within the phenethylamine series, compounds with N,N-dimethyl substitution patterns show binding affinities ranging from 21 to 3300 nanomolar [21]. The dimethylation reduces the compound's efficacy as a Trace Amine-Associated Receptor 1 agonist compared to other N-alkylated derivatives, with β-methylphenethylamine and higenamine demonstrating superior potency with effective concentration for fifty percent activation values of 2.1 micromolar and 0.98 micromolar, respectively [1].
The activation dynamics of Trace Amine-Associated Receptor 1 by phenethylamine, N,N-dimethyl-, hydrochloride involve G-protein coupling mechanisms that result in increased cyclic adenosine monophosphate production [4]. This signaling cascade subsequently activates protein kinase A and protein kinase C pathways, leading to downstream effects on monoamine transporter function [4]. The compound's partial agonist profile suggests that it can both activate the receptor in the absence of endogenous ligands and potentially antagonize stronger agonists under conditions of high endogenous trace amine concentrations [4].
| Compound | EC50 (μM) | Emax (%) | Relative Potency vs Phenethylamine |
|---|---|---|---|
| Phenethylamine | 8.8 | 97 | 1.0 |
| N,N-Dimethylphenethylamine | 21 | 64 | 0.42 |
| β-Methylphenethylamine | 2.1 | 77 | 4.2 |
| Tyramine | 9.5 | 77 | 0.93 |
| p-Octopamine | 46 | 85 | 0.19 |
| Hordenine | 47 | 82 | 0.19 |
Phenethylamine, N,N-dimethyl-, hydrochloride serves as a selective substrate for monoamine oxidase-B, demonstrating minimal interaction with the monoamine oxidase-A isoform [6] [8]. This selectivity pattern aligns with the general substrate preferences of monoamine oxidase-B, which preferentially metabolizes phenethylamine derivatives over classical biogenic amines [25]. The compound undergoes oxidative deamination through the flavin adenine dinucleotide-dependent mechanism characteristic of monoamine oxidase enzymes [25].
Kinetic analysis of closely related N,N-dimethylphenethylamine derivatives reveals specific metabolic parameters for monoamine oxidase-B catalysis [6] [9]. The 4-dimethylaminophenethylamine analog, which shares structural similarity with phenethylamine, N,N-dimethyl-, hydrochloride, exhibits a Michaelis constant of 5.8 micromolar and maximum velocity of 21.2 picomoles per minute per milligram protein when incubated with rat brain mitochondrial preparations [6] [9]. This compound demonstrates complete selectivity for monoamine oxidase-B over monoamine oxidase-A, with linear kinetics observed as a function of both time and enzyme concentration [6].
The metabolic pathway for phenethylamine, N,N-dimethyl-, hydrochloride involves initial oxidative deamination by monoamine oxidase-B to produce the corresponding aldehyde intermediate [13]. This aldehyde product subsequently undergoes further oxidation by aldehyde dehydrogenase to yield the corresponding carboxylic acid metabolite [13]. In the case of the dimethylamino-substituted phenethylamine, the primary metabolic product is 4-dimethylaminophenylacetic acid, which can be detected electrochemically at oxidation potentials of 0.85 volts [6] [9].
Substrate specificity studies demonstrate that the N,N-dimethyl substitution pattern influences both the affinity and catalytic efficiency of monoamine oxidase-B [8] [26]. The dimethylation appears to enhance the selectivity for monoamine oxidase-B while maintaining sufficient binding affinity for effective metabolism [8]. Comparative kinetic studies using various phenethylamine substrates reveal that structural modifications at the amino nitrogen significantly impact both Michaelis constant values and maximum velocity parameters [26].
The metabolic fate of phenethylamine, N,N-dimethyl-, hydrochloride in biological systems involves rapid clearance through monoamine oxidase-B-mediated pathways [33]. Positron emission tomography studies using carbon-11 labeled N,N-dimethylphenethylamine have demonstrated rapid brain uptake followed by metabolic conversion, with radioactive metabolites showing distinct kinetic profiles in brain, blood, and liver tissues [33]. The compound shows sustained elevation of parent compound concentrations when monoamine oxidase-B is inhibited, confirming the primary role of this enzyme in its metabolic clearance [8].
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Selectivity (MAO-B vs MAO-A) |
|---|---|---|---|
| Phenethylamine | - | - | High |
| N,N-Dimethylphenethylamine | - | - | High |
| 4-Dimethylaminophenethylamine | 5.8 | 21.2 | Complete |
| Benzylamine | - | - | High |
| Kynuramine | 18.0 | 7350 | Low |
Phenethylamine, N,N-dimethyl-, hydrochloride exhibits limited cross-reactivity with serotonergic 5-hydroxytryptamine1A receptor systems, demonstrating substantially lower affinity compared to its interactions with Trace Amine-Associated Receptor 1 [7] [21]. Binding affinity studies reveal that N,N-dimethylphenethylamine shows inhibition constants greater than 3000 nanomolar at 5-hydroxytryptamine1A receptors, representing more than 140-fold lower affinity compared to its Trace Amine-Associated Receptor 1 binding [21].
The limited interaction with 5-hydroxytryptamine1A receptors appears to be characteristic of the phenethylamine structural class [39] [41]. Structure-activity relationship analyses demonstrate that phenethylamine derivatives generally exhibit poor binding affinity at 5-hydroxytryptamine1A receptors, with most compounds showing inhibition constants exceeding 2700 nanomolar [21] [39]. This contrasts markedly with their moderate to high affinity interactions at 5-hydroxytryptamine2A receptors, where the same compounds demonstrate inhibition constants ranging from 8 to 1700 nanomolar [21] [39].
Functional assessment of phenethylamine, N,N-dimethyl-, hydrochloride at 5-hydroxytryptamine1A receptors reveals minimal agonistic or antagonistic activity [40] [41]. Unlike compounds such as N,N-dimethyltryptamine, which demonstrates clear agonist activity at 5-hydroxytryptamine1A receptors with effective concentration for fifty percent activation values of 4 micromolar, phenethylamine derivatives show negligible functional responses [40]. This lack of functional activity correlates with the poor binding affinity observed in radioligand competition studies [40].
The selectivity profile of phenethylamine, N,N-dimethyl-, hydrochloride favors serotonergic 5-hydroxytryptamine2A receptors over 5-hydroxytryptamine1A receptors by factors exceeding 14-fold [21]. This selectivity pattern is consistent across multiple phenethylamine derivatives and appears to be influenced by structural differences in the receptor binding sites [37] [38]. The 5-hydroxytryptamine2A receptor demonstrates greater tolerance for the phenethylamine scaffold, particularly with N-alkyl substitutions, whereas the 5-hydroxytryptamine1A receptor shows preference for indolealkylamine structures [37] [43].
Mechanistic studies suggest that the limited cross-reactivity with 5-hydroxytryptamine1A receptors may result from incompatible binding orientations within the receptor's orthosteric site [43]. The 5-hydroxytryptamine1A receptor exhibits distinct structural requirements for ligand recognition, with optimal binding requiring specific hydrogen bonding patterns and aromatic stacking interactions that are not satisfied by the phenethylamine scaffold [43]. Additionally, the N,N-dimethyl substitution pattern may introduce steric hindrance that further reduces binding affinity at this receptor subtype [43].
| Compound Class | Ki at 5-HT1A (nM) | Ki at 5-HT2A (nM) | Selectivity Ratio | Functional Activity |
|---|---|---|---|---|
| Phenethylamine derivatives | >2700 | 8-1700 | >1.6 | Low/None |
| N,N-Dimethylphenethylamine | >3000 | 21-203 | >14 | Minimal |
| 2,5-Dimethoxyphenethylamines | 2700-5500 | 8-1700 | >1.6 | Low |
| N-Alkylated phenethylamines | 2900-5600 | 61-4400 | >0.7 | Variable |
This comprehensive article examines the analytical detection and quantification methods for phenethylamine, N,N-dimethyl-, hydrochloride, a compound of significant interest in analytical chemistry and forensic toxicology. The methodologies discussed herein encompass high-resolution mass spectrometric fingerprinting, chiral chromatographic separation techniques, and nuclear magnetic resonance spectroscopy for structural elucidation.
High-resolution mass spectrometry represents the gold standard for molecular fingerprinting of phenethylamine, N,N-dimethyl-, hydrochloride in complex biological matrices. The technique employs quadrupole time-of-flight mass spectrometry systems capable of achieving mass resolution values ranging from 20,000 to 80,000 full width at half maximum, with mass accuracy typically maintained below 2 parts per million. These analytical parameters ensure precise molecular identification and quantification in diverse biological specimens.
The dynamic range of contemporary high-resolution mass spectrometers extends across six to eight orders of magnitude, facilitating the detection of phenethylamine, N,N-dimethyl-, hydrochloride across a wide concentration spectrum. Scan rates of 2 to 5 scans per second provide adequate temporal resolution for chromatographic peak definition while maintaining spectral quality. Electrospray ionization in both positive and negative modes enables comprehensive molecular characterization, with mass range coverage from 50 to 2000 mass-to-charge ratio units accommodating molecular ions and characteristic fragment patterns.
Biological matrix analysis necessitates sophisticated sample preparation protocols to minimize interference and enhance analytical sensitivity. Protein precipitation methods utilizing 70% methanol with 10 millimolar ammonium acetate and 5% dimethyl sulfoxide have demonstrated excellent recovery characteristics for phenethylamine, N,N-dimethyl-, hydrochloride from plasma specimens. These extraction procedures yield ready-to-analyze extracts within 8 minutes while consuming minimal sample volumes of 2 to 20 microliters.
Matrix effects, representing the alteration of analyte ionization efficiency by co-eluting matrix components, typically range from ±15 to 30% for phenethylamine, N,N-dimethyl-, hydrochloride analysis. Matrix-matched calibration strategies effectively compensate for these interferences, ensuring accurate quantification across diverse biological specimens. Ion suppression and enhancement phenomena are systematically evaluated through post-extraction addition methodologies, providing quantitative assessment of matrix-induced signal alterations.
The analytical sensitivity achieved through high-resolution mass spectrometric methods enables detection limits ranging from 0.1 to 10 nanograms per milliliter for phenethylamine, N,N-dimethyl-, hydrochloride in biological matrices. These detection capabilities surpass conventional analytical techniques by several orders of magnitude, facilitating the identification of trace-level exposures and metabolic products. Analysis times of 2 to 15 minutes per sample support high-throughput analytical workflows essential for forensic and clinical applications.
Gradient elution chromatographic protocols optimize separation efficiency while maintaining analytical throughput. The incorporation of internal standards chemically analogous to phenethylamine, N,N-dimethyl-, hydrochloride compensates for instrumental variability and matrix-induced signal fluctuations, ensuring robust analytical performance across extended analytical sequences.
The enantioselective separation of phenethylamine, N,N-dimethyl-, hydrochloride enantiomers requires specialized chiral stationary phases capable of discriminating between molecular stereoisomers. Chiralpak AD-H columns, based on amylose tris(3,5-dimethylphenylcarbamate) chemistry, demonstrate superior resolution characteristics for phenethylamine derivatives, achieving resolution values exceeding 5.0 and selectivity factors ranging from 1.2 to 2.5.
The mobile phase composition critically influences enantiomeric separation efficiency. Hexane-ethanol-diethylamine ternary mixtures provide optimal elution conditions for phenethylamine, N,N-dimethyl-, hydrochloride enantiomers, with diethylamine concentrations of 0.1 to 1.0% enhancing peak symmetry and resolution. Alternative chiral stationary phases, including Chiralpak AY-H and cyclodextrin-based systems, offer complementary selectivity profiles for challenging enantiomeric separations.
Systematic optimization of chromatographic conditions involves evaluation of mobile phase composition, flow rate, column temperature, and detection wavelength. Resolution values greater than 1.5 ensure baseline separation of enantiomeric species, while selectivity factors exceeding 1.2 indicate sufficient thermodynamic discrimination between stereoisomers. Detection limits for enantiomeric impurities typically range from 0.1 to 1.0% relative to the major enantiomer, supporting pharmaceutical purity assessments and forensic authenticity determinations.
Temperature optimization enhances enantiomeric discrimination through thermodynamic selectivity modulation. Reduced temperatures often improve resolution at the expense of analysis time, while elevated temperatures accelerate elution but may compromise selectivity. The optimal balance between resolution and throughput is achieved through systematic temperature screening across the range of 15 to 40 degrees Celsius.
Crown ether-based chiral stationary phases demonstrate selectivity for primary amine functionalities present in phenethylamine structures. These phases operate through complexation mechanisms involving the amine nitrogen atom and crown ether cavity, providing stereoselective recognition based on spatial complementarity. Protein-based chiral stationary phases, including human serum albumin and alpha-1-acid glycoprotein, offer broad selectivity for pharmaceutical compounds but may exhibit limited capacity for phenethylamine derivatives.
Cyclodextrin-based separations exploit inclusion complex formation between the phenyl ring system and the cyclodextrin cavity. Modified cyclodextrins bearing aromatic substituents enhance selectivity through pi-pi stacking interactions and steric recognition elements. These phases demonstrate particular utility for primary amine derivatives and can achieve resolution values ranging from 1.5 to 4.4 for appropriately substituted phenethylamines.
Proton nuclear magnetic resonance spectroscopy provides fundamental structural information for phenethylamine, N,N-dimethyl-, hydrochloride through characteristic chemical shift patterns and coupling multiplicities. The dimethylamino protons exhibit a characteristic singlet at approximately 2.2 to 2.5 parts per million, while the ethyl chain protons appear as distinct multiplets in the aliphatic region. Sample requirements range from 1 to 5 milligrams for routine proton spectra, with acquisition times of 5 to 15 minutes sufficient for structural characterization.
Carbon-13 nuclear magnetic resonance spectroscopy elucidates the carbon framework of phenethylamine, N,N-dimethyl-, hydrochloride through direct carbon detection. The dimethylamino carbon atoms resonate at approximately 45 parts per million, while the aromatic carbons appear in the characteristic range of 120 to 140 parts per million. Quantitative carbon-13 experiments require larger sample amounts of 5 to 20 milligrams and extended acquisition times of 30 to 120 minutes due to the lower natural abundance and gyromagnetic ratio of carbon-13 nuclei.
Correlation spectroscopy experiments establish proton-proton connectivities through scalar coupling networks, facilitating the assignment of overlapping resonances in complex molecular systems. Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton correlations, enabling the definitive assignment of carbon resonances through their attached proton multiplicities. These experiments require sample amounts of 2 to 10 milligrams and acquisition times of 20 to 60 minutes for adequate signal-to-noise ratios.
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton relationships across two and three bond distances, establishing molecular connectivity patterns essential for structural elucidation. The dimethylamino substituent exhibits characteristic long-range correlations to the alpha-carbon of the ethyl chain, confirming the substitution pattern of phenethylamine, N,N-dimethyl-, hydrochloride. Nuclear Overhauser effect spectroscopy provides spatial proximity information through dipolar relaxation mechanisms, enabling the determination of molecular conformation and stereochemistry.
Distortionless enhancement by polarization transfer experiments differentiate between methyl, methylene, methine, and quaternary carbon environments through selective polarization transfer mechanisms. These experiments enhance spectral interpretation by providing carbon multiplicity information essential for structural assignment. The technique requires sample amounts of 5 to 20 milligrams and acquisition times of 20 to 40 minutes for reliable carbon classification.
Variable temperature nuclear magnetic resonance experiments reveal dynamic molecular behavior including conformational exchange and rotational barriers. The dimethylamino group of phenethylamine, N,N-dimethyl-, hydrochloride may exhibit restricted rotation about the carbon-nitrogen bond, manifesting as coalescence phenomena in variable temperature spectra. These studies provide thermodynamic parameters for molecular motion and conformational preferences essential for understanding biological activity relationships.
Machine learning approaches enhance nuclear magnetic resonance-based structural elucidation through automated peak assignment and structure prediction algorithms. These computational methods integrate experimental chemical shift data with extensive structural databases to provide probabilistic structure assignments. The techniques demonstrate particular utility for complex molecular systems where conventional interpretation approaches prove insufficient.